molecular formula C8H4FN3 B1344066 4-fluoro-1H-indazole-5-carbonitrile CAS No. 473416-81-8

4-fluoro-1H-indazole-5-carbonitrile

Cat. No. B1344066
Key on ui cas rn: 473416-81-8
M. Wt: 161.14 g/mol
InChI Key: WGOKYACZRGAYOZ-UHFFFAOYSA-N
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Patent
US07776890B2

Procedure details

A total of 8.55 g of 2,4-difluoro-3-formyl-benzonitrile obtained in Production Example II-13-a was dissolved in 40 ml of tetrahydrofuran and 40 ml of methanol, and 5.1 ml of hydrazine monohydrate was added, followed by stirring at room temperature for three days and was further stirred at 50° C. for 3 hours and at 70° C. for 3 hours. The reaction mixture was added with 150 ml of ice-water, 300 ml of ethyl acetate and 100 ml of tetrahydrofuran were added, and unnecessary matters were filtered off. The organic layer was sequentially washed with water and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (ethyl acetate:toluene=1:9 to 1:4), to give 509 mg of the title compound as bright yellow crystals. In addition, a portion with impurities was purified again by silica gel column chromatography (ethyl acetate:n-hexane=1:4 to 1:0), to give 1.80 g of the title compound as bright yellow crystals.
Quantity
8.55 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.1 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([CH:10]=O)=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].O.[NH2:14][NH2:15].C(OCC)(=O)C>O1CCCC1.CO>[F:1][C:2]1[C:3]([C:4]#[N:5])=[CH:6][CH:7]=[C:8]2[C:9]=1[CH:10]=[N:14][NH:15]2 |f:1.2|

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1C=O)F
Step Two
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
5.1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was further stirred at 50° C. for 3 hours and at 70° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
unnecessary matters were filtered off
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography (ethyl acetate:toluene=1:9 to 1:4)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
FC1=C2C=NNC2=CC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 509 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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